Ethyl 4-(3-bromopropoxy)benzoate
Overview
Description
Ethyl 4-(3-bromopropoxy)benzoate is a chemical compound with the molecular formula C11H13BrO3 . It’s an ester with a bromo group attached to a propoxy chain .
Synthesis Analysis
The synthesis of similar compounds often involves a process known as alkylation, esterification, and further alkylation . For instance, Ethyl 4-bromo-3-(ethoxymethyl)benzoate was synthesized by adding ethyl acetate to the residue, washing the mixture with water and brine, and then drying the organic layer over sodium sulfate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis . The exact structure of Ethyl 4-(3-bromopropoxy)benzoate would likely be determined using similar methods.Chemical Reactions Analysis
The title compound, C13H14BrN3O2, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate . The reaction of ethyl 4-(3-bromopropoxy)benzoate with other compounds would likely involve similar chemical reactions.Scientific Research Applications
Anti-Juvenile Hormone Agent in Insects : ETB and its derivatives, like ethyl 4-(2-substituted alkyloxy)benzoates, have been found to induce precocious metamorphosis in the silkworm, Bombyx mori. This is a clear sign of juvenile hormone (JH) deficiency, indicating these compounds' potential as anti-JH agents (Kuwano et al., 2008). Another study on ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), derived from ETB, showed strong anti-JH activity by inhibiting juvenile hormone synthesis and suppressing the transcription of juvenile hormone biosynthetic enzymes (Kaneko et al., 2011).
Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a derivative of ETB, has shown potential as a non-peptide protease-activated receptor 4 (PAR4) antagonist, which could be significant in developing new antiplatelet drugs (Chen et al., 2008).
Pharmacological Applications : A compound derived from ETB, Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640), was characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor (Croci et al., 2007).
Liquid Crystalline Behavior : Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, synthesized from ETB, have been found to exhibit liquid crystalline properties, which could be valuable in developing materials for LCD and temperature sensing devices (Mehmood et al., 2018).
Cosmetic Applications : ETB derivatives have been identified as preservatives in cosmetics, indicating their potential use in personal care products (Wu et al., 2008).
- dullmajed et al., 2021)](https://consensus.app/papers/synthesis-calculations-properties-derived-schiff-base-abdullmajed/6d059520ac705c2b91bfd4f7c8579eca/?utm_source=chatgpt).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(3-bromopropoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDJGPFGNAKUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399452 | |
Record name | Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74226-00-9 | |
Record name | Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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